N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a pyridine ring, a tetrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Tetrazole Ring: Starting with a suitable precursor, the tetrazole ring can be formed through a [2+3] cycloaddition reaction involving an azide and a nitrile.
Coupling with Pyridine: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Benzamide Group: The final step might involve the formation of the benzamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Typically, such compounds may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)-4-(1H-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives or tetrazole-containing compounds.
This compound: can be compared with other pyridine derivatives.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H10N6O |
---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
N-pyridin-3-yl-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H10N6O/c20-13(16-11-2-1-7-14-8-11)10-3-5-12(6-4-10)19-9-15-17-18-19/h1-9H,(H,16,20) |
InChI Key |
BNJNMUPGRDPCRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.